molecular formula C12H16NO5P B12583172 Diethyl (2-nitro-1-phenylethenyl)phosphonate CAS No. 273210-90-5

Diethyl (2-nitro-1-phenylethenyl)phosphonate

Cat. No.: B12583172
CAS No.: 273210-90-5
M. Wt: 285.23 g/mol
InChI Key: FJOFMLFKQDTBLB-UHFFFAOYSA-N
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Description

Diethyl (2-nitro-1-phenylethenyl)phosphonate is an organophosphorus compound with the molecular formula C12H18NO5P It is characterized by the presence of a phosphonate group attached to a nitro-phenylethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-nitro-1-phenylethenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable nitro-phenylethenyl precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide under mild conditions to form the desired phosphonate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Diethyl (2-nitro-1-phenylethenyl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, alcohols, bases like sodium hydride or potassium carbonate.

Major Products Formed:

Scientific Research Applications

Diethyl (2-nitro-1-phenylethenyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2-nitro-1-phenylethenyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, making it a potent inhibitor of enzymes that hydrolyze phosphate esters. This inhibition occurs through the formation of a stable enzyme-phosphonate complex, which prevents the enzyme from catalyzing its natural substrate .

Comparison with Similar Compounds

  • Diethyl (2-oxo-2-phenylethenyl)phosphonate
  • Diethyl (2-oxo-2-phenylethyl)phosphonate
  • Diethyl (2-nitro-1-phenylethyl)phosphonate

Comparison: Diethyl (2-nitro-1-phenylethenyl)phosphonate is unique due to the presence of both a nitro group and a phenylethenyl moiety, which confer distinct reactivity and biological activity compared to other similar phosphonates. The nitro group can undergo reduction to form amines, while the phenylethenyl moiety provides a site for further functionalization .

Properties

CAS No.

273210-90-5

Molecular Formula

C12H16NO5P

Molecular Weight

285.23 g/mol

IUPAC Name

(1-diethoxyphosphoryl-2-nitroethenyl)benzene

InChI

InChI=1S/C12H16NO5P/c1-3-17-19(16,18-4-2)12(10-13(14)15)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI Key

FJOFMLFKQDTBLB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=C[N+](=O)[O-])C1=CC=CC=C1)OCC

Origin of Product

United States

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